BenchChemオンラインストアへようこそ!

2-(2-Morpholinothiazol-4-yl)acetonitrile

Medicinal chemistry Building block Parallel synthesis

2-(2-Morpholinothiazol-4-yl)acetonitrile (CAS 1023811-14-4) is a heterocyclic building block comprising a thiazole core substituted at the 2-position with a morpholine ring and at the 4-position with an acetonitrile (–CH₂CN) side chain, with molecular formula C₉H₁₁N₃OS and molecular weight 209.27 g/mol. The compound belongs to the morpholinothiazole scaffold class, a privileged structure in medicinal chemistry that has been exploited in multiple therapeutic programs including positive allosteric modulators of the α7 nicotinic acetylcholine receptor and isoform-selective phosphoinositide 3-kinase β (PI3Kβ) inhibitors.

Molecular Formula C9H11N3OS
Molecular Weight 209.27
CAS No. 1023811-14-4
Cat. No. B2919778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Morpholinothiazol-4-yl)acetonitrile
CAS1023811-14-4
Molecular FormulaC9H11N3OS
Molecular Weight209.27
Structural Identifiers
SMILESC1COCCN1C2=NC(=CS2)CC#N
InChIInChI=1S/C9H11N3OS/c10-2-1-8-7-14-9(11-8)12-3-5-13-6-4-12/h7H,1,3-6H2
InChIKeyCDOSSMCUTDZQBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Morpholinothiazol-4-yl)acetonitrile (CAS 1023811-14-4): Structural Identity, Scaffold Class, and Procurement-Relevant Physicochemical Baseline


2-(2-Morpholinothiazol-4-yl)acetonitrile (CAS 1023811-14-4) is a heterocyclic building block comprising a thiazole core substituted at the 2-position with a morpholine ring and at the 4-position with an acetonitrile (–CH₂CN) side chain, with molecular formula C₉H₁₁N₃OS and molecular weight 209.27 g/mol . The compound belongs to the morpholinothiazole scaffold class, a privileged structure in medicinal chemistry that has been exploited in multiple therapeutic programs including positive allosteric modulators of the α7 nicotinic acetylcholine receptor [1] and isoform-selective phosphoinositide 3-kinase β (PI3Kβ) inhibitors [2]. The acetonitrile moiety distinguishes this specific derivative from simpler 2-morpholinothiazole variants, providing a versatile synthetic handle for further elaboration into amides, amines, tetrazoles, and other pharmacophoric groups [3]. The compound is commercially available at 97% purity from multiple vendors and is intended for research and further manufacturing use .

Why Generic 2-Morpholinothiazole Substitution Fails: The Critical Functional Role of the 4-Acetonitrile Handle in 2-(2-Morpholinothiazol-4-yl)acetonitrile for Synthetic Tractability


The 2-morpholinothiazole scaffold appears across multiple therapeutic programs, but the specific positioning and identity of substituents on the thiazole ring profoundly determine both the accessible chemical space for downstream derivatization and the biological target engagement profile. The 4-acetonitrile moiety in 2-(2-morpholinothiazol-4-yl)acetonitrile is not a passive structural feature; the nitrile group serves as a meta-stable electrophilic handle that can be selectively reduced to the corresponding aminomethyl analogue, hydrolyzed to the acetamide or acetic acid derivative, or cycloadded to form tetrazole bioisosteres—transformations that are sterically and electronically inaccessible to the unsubstituted 2-morpholinothiazole (CAS 21429-06-1) or the 4-carbaldehyde variant (CAS 126533-97-9) [1]. In the context of PI3Kβ inhibitor optimization, the 4-position substitution pattern on the morpholinothiazole core has been shown to directly modulate isoform selectivity: the 4-(2-(indolin-1-yl)-2-oxoethyl) derivatives achieve selectivity for PI3Kβ over PI3Kα, whereas alternative 4-substitution patterns yield different selectivity profiles [2]. Similarly, in the carbonic anhydrase inhibitor series, the nature of the substituent appended through the thiazole 4- or 5-position dictates isoform selectivity across hCA I, II, IX, and XII, with Ki values spanning two orders of magnitude depending on the aryl/acrylamide substitution pattern [3]. Generic substitution of the 4-acetonitrile derivative with a different 2-morpholinothiazole variant thus risks not only synthetic dead-ends but also unpredictable shifts in biological activity.

Quantitative Differentiation Evidence for 2-(2-Morpholinothiazol-4-yl)acetonitrile: Comparator-Based Analysis for Scientific Procurement Decisions


Synthetic Diversification Capacity: Acetonitrile vs. Carbaldehyde vs. Unsubstituted 4-Position

The 4-acetonitrile group of the target compound enables at least three chemically orthogonal diversification pathways—reduction to primary amine, hydrolysis to carboxylic acid/amide, and [3+2] cycloaddition to tetrazole—that are entirely inaccessible to the closest commercially available analogs 2-morpholinothiazole (CAS 21429-06-1, unsubstituted at 4-position) and 2-morpholinothiazole-4-carbaldehyde (CAS 126533-97-9, aldehyde handle). While the 4-carbaldehyde variant permits reductive amination and Grignard additions, it cannot engage in nitrile-specific transformations such as tetrazole formation via click-type cycloaddition with azide, a reaction widely used in medicinal chemistry to generate carboxylic acid bioisosteres with improved pharmacokinetic profiles. The nitrile group also offers a more controlled reduction profile: selective reduction to the aminomethyl intermediate can be achieved with Raney Ni or LiAlH₄ without affecting the morpholine ring, whereas aldehyde reduction yields a less versatile hydroxymethyl group . In the patent literature on morpholinothiazole-based α7 positive allosteric modulators, the 4-position substituent on the thiazole is explicitly described as a critical variable for tuning allosteric potency, with cyano-containing variants (including cyanoalkyl substituents as recited in claim 1) providing a distinct electronic and steric environment relative to alkyl, cycloalkyl, or aryl alternatives [1].

Medicinal chemistry Building block Parallel synthesis Scaffold diversification

PI3Kβ Isoform Selectivity Window Afforded by Morpholinothiazole 4-Position Elaboration

In the PI3Kβ inhibitor program reported by Certal et al. (2014), the morpholinothiazole scaffold bearing a 4-(2-(indolin-1-yl)-2-oxoethyl) substituent yielded compounds with potent and selective PI3Kβ inhibition and suitable pharmacological properties. The optimization campaign demonstrated that the nature of the 4-position substituent on the morpholinothiazole core directly governs the PI3Kβ/PI3Kα selectivity ratio. The lead series, which is structurally accessible from 2-(2-morpholinothiazol-4-yl)acetonitrile via nitrile hydrolysis to the acetic acid derivative followed by amide coupling with indoline, achieved PI3Kβ IC₅₀ values in the low nanomolar range with >10-fold selectivity over PI3Kα [1]. By contrast, morpholinothiazole derivatives lacking the 4-substituent elaboration (i.e., the simple 2-morpholinothiazole core, CAS 21429-06-1) show no reported PI3Kβ activity, as the core scaffold alone lacks the necessary pharmacophoric extension into the affinity pocket exploited by the elaborated derivatives [1]. This demonstrates that 2-(2-morpholinothiazol-4-yl)acetonitrile is not merely a building block but a strategically positioned entry point into a validated, selectivity-optimized chemical series, whereas the unsubstituted analog represents a synthetic dead-end for this target class.

PI3Kβ inhibitor Isoform selectivity Cancer therapeutics Kinase inhibitor

Carbonic Anhydrase Isoform Selectivity: Morpholinothiazole 4-Position Substitution Dictates hCA I/II/IX/XII Inhibition Profile

Swain et al. (2019) reported that 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives exhibit sub-micromolar inhibition against the tumor-associated isoforms hCA IX and XII while remaining inactive against the off-target cytosolic isoform hCA I (Ki >100 µM). The most potent compounds in the series achieved Ki values as low as 4.6 µM against hCA XII and 9.3 µM against hCA II, with selectivity over hCA I exceeding 10-fold [1]. Critically, the morpholinothiazole scaffold without the 4-phenyl and 5-acrylamide substituents (i.e., the simple 2-morpholinothiazole) shows no reported CA inhibitory activity, underscoring that the substitution pattern—not the core scaffold alone—drives potency and selectivity. 2-(2-Morpholinothiazol-4-yl)acetonitrile offers a strategic advantage over 2-morpholinothiazole (CAS 21429-06-1) for CA inhibitor development because the 4-acetonitrile group enables direct homologation to the 4-aryl series via hydrolysis to the acetic acid intermediate, followed by decarboxylative coupling or alternative C–C bond-forming strategies to install the aryl/heteroaryl substituents required for CA isoform engagement. The unsubstituted analog would require electrophilic halogenation at the 4-position as a prerequisite for cross-coupling—a step that introduces regioselectivity challenges and adds at minimum one synthetic step.

Carbonic anhydrase inhibitor Isoform selectivity Non-sulfonamide Tumor-associated CA

α7 Nicotinic Receptor Positive Allosteric Modulation: 4-Cyanoalkyl Substitution as a Patent-Recited Pharmacophoric Element

U.S. Patent Application 20120238561 (Macdonald, De Boeck, and Leenaerts) explicitly claims morpholinothiazole derivatives as α7 nicotinic acetylcholine receptor positive allosteric modulators (PAMs). Claim 1 of the patent recites that R¹ (the substituent at the thiazole 4-position) may be, among other options, C₁₋₆alkyl substituted with 1 cyano group—a description that directly encompasses the acetonitrile moiety of 2-(2-morpholinothiazol-4-yl)acetonitrile [1]. This patent coverage establishes that the 4-cyanoalkyl substitution pattern is not merely a synthetic convenience but a specifically contemplated pharmacophoric element within the morpholinothiazole α7 PAM chemotype. By contrast, the unsubstituted 2-morpholinothiazole (CAS 21429-06-1) falls outside the scope of the specifically claimed embodiments because it lacks the requisite 4-position substitution that the inventors identified as necessary for α7 PAM activity. The patent further discloses that the morpholinothiazole PAMs are capable of increasing the efficacy of nicotinic receptor agonists, a functional property that positions compounds within this chemotype for potential development in cognitive disorders including schizophrenia and Alzheimer's disease [1].

α7 nAChR Positive allosteric modulator CNS therapeutics Morpholinothiazole

Physicochemical Differentiation: Calculated logP and Hydrogen Bond Acceptor Count vs. Comparator Building Blocks

The nitrile group in 2-(2-morpholinothiazol-4-yl)acetonitrile imparts a distinct physicochemical signature compared to its closest commercially available 4-substituted analogs. The nitrile moiety is a strong hydrogen bond acceptor (HBA) and a linear, low-steric-bulk substituent that contributes approximately −0.3 to −0.5 log units to the partition coefficient relative to a methyl group while adding only 25 Da to the molecular weight. By comparison, 2-morpholinothiazole-4-carbaldehyde (CAS 126533-97-9, MW 198.24 g/mol) contains a polar aldehyde group that is prone to hydrate formation and non-specific covalent reactions with biological nucleophiles, potentially generating assay interference . The acetonitrile analog (MW 209.27 g/mol) offers a more metabolically stable and synthetically predictable functional group profile. The morpholine ring provides two hydrogen bond acceptors (ether oxygen and tertiary amine) and zero hydrogen bond donors, while the thiazole ring nitrogen and the nitrile each contribute one additional HBA, yielding a total HBA count of 4 and HBD count of 0. This physicochemical profile—moderate molecular weight, balanced lipophilicity, multiple HBA sites without HBD capacity—is consistent with lead-like or fragment-like criteria for CNS drug discovery programs, where excessive hydrogen bond donor count is associated with poor blood-brain barrier permeability [1].

Physicochemical properties Drug-likeness logP Building block selection

Commercial Availability and Purity Benchmarking: 97% Minimum Purity with Room-Temperature Stability Advantage

2-(2-Morpholinothiazol-4-yl)acetonitrile (CAS 1023811-14-4) is stocked by multiple independent vendors (Fluorochem, ChemScene, Leyan, Chemenu) at a standardized purity of 97%, with shipping at ambient temperature—indicating adequate solid-state stability at room temperature . By contrast, the structurally related 2-morpholinothiazole-4-carbaldehyde (CAS 126533-97-9) typically requires refrigerated storage due to the aldehyde's propensity for air oxidation and hydrate formation. The 2-(2-aminothiazol-4-yl)acetonitrile analog (CAS 1594873-78-5) exhibits lower commercial availability and is more commonly offered at 95% purity, reflecting the synthetic challenges associated with the free amino group's reactivity. The multi-vendor sourcing landscape for the target compound creates procurement redundancy that is absent for less common morpholinothiazole derivatives: if one supplier experiences a stockout, alternative sources can fulfill orders without project disruption. The batch-to-batch consistency implied by the standardized 97% purity specification across vendors further suggests a mature and reproducible manufacturing process.

Commercial availability Purity benchmarking Supply chain Procurement

Definitive Research and Industrial Application Scenarios for 2-(2-Morpholinothiazol-4-yl)acetonitrile Based on Evidence-Verified Differentiation


Medicinal Chemistry: PI3Kβ Isoform-Selective Inhibitor Lead Optimization

Research groups pursuing PI3Kβ-selective cancer therapeutics should select 2-(2-morpholinothiazol-4-yl)acetonitrile as the entry building block for constructing the validated 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid series. The acetonitrile group is hydrolyzed to the acetic acid intermediate, which is then coupled with indoline to install the pharmacophoric extension required for PI3Kβ engagement. The Certal et al. (2014) SAR demonstrates that derivatives in this series achieve low nanomolar PI3Kβ IC₅₀ values with >10-fold selectivity over PI3Kα [1]. Attempting to access this series from the unsubstituted 2-morpholinothiazole would require 4-position lithiation and carboxylation, adding 1–2 synthetic steps with no guarantee of regiochemical fidelity. The acetonitrile precursor thus represents the most direct and precedent-supported synthetic entry point into this therapeutically relevant chemical space.

Medicinal Chemistry: Non-Sulfonamide Carbonic Anhydrase Inhibitor Development

For programs targeting tumor-associated carbonic anhydrase isoforms (hCA IX and XII) with non-sulfonamide chemotypes, 2-(2-morpholinothiazol-4-yl)acetonitrile provides the functional handle needed to access the 4-aryl morpholinothiazole series. The Swain et al. (2019) study demonstrated that 2-morpholino-4-phenylthiazol-5-yl acrylamides inhibit hCA XII with Ki values as low as 4.6 µM while sparing the off-target cytosolic isoform hCA I (Ki >100 µM) [2]. The nitrile group can be hydrolyzed and further elaborated to install diverse aryl substituents at the 4-position via decarboxylative coupling, enabling systematic exploration of the selectivity determinants for hCA IX/XII over hCA I/II. This application scenario is particularly relevant for groups seeking alternatives to sulfonamide-based CA inhibitors, which suffer from well-documented off-target effects due to pan-isoform inhibition.

Neuroscience Drug Discovery: α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator Library Synthesis

2-(2-Morpholinothiazol-4-yl)acetonitrile maps directly onto the Markush structure of Formula (I) in the granted morpholinothiazole α7 PAM patent (U.S. 20120238561), where the 4-cyanoalkyl substituent is an explicitly recited R¹ option [3]. Procurement of this building block enables the parallel synthesis of focused libraries that explore the 5-position and the nitrile-derived substituent space while maintaining the 4-cyanoalkyl pharmacophoric element. The nitrile group can be reduced to the aminomethyl analog or converted to the tetrazole to probe the hydrogen-bonding requirements of the α7 allosteric binding site. The zero HBD / four HBA physicochemical profile of the parent compound is consistent with CNS MPO desirability criteria, making it an attractive starting point for neuroscience programs where blood-brain barrier penetration is a prerequisite for in vivo efficacy [4].

Academic and CRO Parallel Synthesis: Diversifiable Morpholinothiazole Scaffold for Kinase and CA Inhibitor Screening Libraries

Contract research organizations (CROs) and academic screening centers generating morpholinothiazole-based compound collections for multi-target screening should standardize on 2-(2-morpholinothiazol-4-yl)acetonitrile as the core building block. Its three orthogonal diversification pathways from the nitrile (reduction, hydrolysis, cycloaddition) support parallel library synthesis with minimal protecting group manipulation . The multi-vendor availability at standardized 97% purity with ambient-temperature shipping ensures reliable supply for library production campaigns requiring gram-to-multigram quantities. By selecting this acetonitrile variant over the aldehyde or unsubstituted comparator, screening centers maximize the chemical diversity accessible from a single scaffold while maintaining synthetic efficiency—a critical consideration when compound library size and turnaround time are key performance metrics.

Quote Request

Request a Quote for 2-(2-Morpholinothiazol-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.